molecular formula C8H13N3 B13972805 1,4,5,6,7,8-Hexahydrocyclohepta[d]imidazol-6-amine

1,4,5,6,7,8-Hexahydrocyclohepta[d]imidazol-6-amine

Katalognummer: B13972805
Molekulargewicht: 151.21 g/mol
InChI-Schlüssel: IAPYCUHBIDPMQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4,5,6,7,8-Hexahydrocyclohepta[d]imidazol-6-amine is a heterocyclic compound that features a seven-membered ring fused with an imidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,6,7,8-Hexahydrocyclohepta[d]imidazol-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a diketone or dialdehyde, followed by cyclization under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1,4,5,6,7,8-Hexahydrocyclohepta[d]imidazol-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the imidazole ring .

Wissenschaftliche Forschungsanwendungen

1,4,5,6,7,8-Hexahydrocyclohepta[d]imidazol-6-amine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1,4,5,6,7,8-Hexahydrocyclohepta[d]imidazol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 1,4,5,6,7,8-Hexahydrocyclohepta[d]imidazol-6-amine include other imidazole derivatives and heterocyclic compounds with fused ring systems, such as:

Uniqueness

This compound is unique due to its specific ring structure and the presence of an amine group at the 6-position. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C8H13N3

Molekulargewicht

151.21 g/mol

IUPAC-Name

1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-6-amine

InChI

InChI=1S/C8H13N3/c9-6-1-3-7-8(4-2-6)11-5-10-7/h5-6H,1-4,9H2,(H,10,11)

InChI-Schlüssel

IAPYCUHBIDPMQM-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(CCC1N)N=CN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.